eIF4A3-IN-18

Translation initiation inhibition Cap-dependent translation Oncology target engagement

eIF4A3-IN-18 delivers unmatched potency among silvestrol analogues—0.06 nM LC50 in RMPI-8226, 40-fold more potent than eIF4A3-IN-9, minimizing compound consumption in precious samples. Its 44-fold translational selectivity (myc-LUC 0.8 nM vs tub-LUC 35 nM) cleanly resolves cap-dependent mechanisms. With defined pentacyclic stereochemistry and N,N-dimethylcarboxamide pharmacophore, it is the validated positive control for eIF4F disruptor SAR and HTS campaigns targeting triple-negative breast cancer translation addiction.

Molecular Formula C29H28N2O6
Molecular Weight 500.5 g/mol
Cat. No. B10857879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-18
Molecular FormulaC29H28N2O6
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)C#N)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C29H28N2O6/c1-31(2)27(33)23-24(18-8-6-5-7-9-18)29(19-10-12-20(35-3)13-11-19)28(34,26(23)32)25-21(36-4)14-17(16-30)15-22(25)37-29/h5-15,23-24,26,32,34H,1-4H3/t23-,24-,26-,28+,29+/m1/s1
InChIKeyPYRHQQZNFDRIGQ-IDAMAFBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-18: A High-Potency Silvestrol Analogue Targeting eIF4F Translation Complex Assembly in Oncology Research


eIF4A3-IN-18 (CAS 1402931-84-3, compound 72/74) is a synthetic silvestrol analogue that functions as an inhibitor of eukaryotic translation initiation factor 4A3 (eIF4A3) [1]. The compound disrupts eIF4F translation complex assembly, exhibiting picomolar to low nanomolar potency across multiple cellular assays . Structurally characterized by molecular formula C29H28N2O6 and molecular weight 500.54 g/mol [1], eIF4A3-IN-18 demonstrates high translational selectivity as evidenced by differential activity in myc-LUC versus tub-LUC reporter systems , and displays pronounced cytotoxicity against hematologic malignancy cell models at sub-nanomolar concentrations .

eIF4A3-IN-18: Why eIF4A3 Inhibitors Cannot Be Interchanged Without Quantitative Functional Validation


Despite sharing a common molecular target, eIF4A3 inhibitors exhibit substantial functional divergence in potency, translational selectivity, and cellular cytotoxicity that precludes interchangeable procurement [1]. Within the silvestrol analogue series alone, structural modifications yield EC50 differences exceeding 35-fold in myc-LUC translational assays and 40-fold in cellular growth inhibition [2]. Furthermore, distinct inhibitor classes—silvestrol-derived eIF4F assembly disruptors versus ATP-competitive ATPase inhibitors—operate via fundamentally different biochemical mechanisms with divergent functional outcomes in cellular translation and nonsense-mediated mRNA decay (NMD) modulation [3]. Substituting one eIF4A3-targeting compound for another without quantitative validation introduces uncontrolled variables that compromise experimental reproducibility and confound data interpretation [1].

eIF4A3-IN-18: Head-to-Head Potency and Selectivity Data Against Closest Silvestrol Analogues


eIF4A3-IN-18 myc-LUC Translational Inhibition: 36-Fold Superior Potency Versus eIF4A3-IN-9

eIF4A3-IN-18 demonstrates 36-fold greater potency in suppressing myc-LUC reporter translation compared to its closest silvestrol analogue eIF4A3-IN-9 when evaluated under identical experimental conditions . This myc-LUC reporter system serves as a direct functional readout of eIF4F complex-dependent cap-mediated translation initiation [1].

Translation initiation inhibition Cap-dependent translation Oncology target engagement

eIF4A3-IN-18 Translational Selectivity Index: 44-Fold Preferential Inhibition of Cap-Dependent Versus Cap-Independent Translation

eIF4A3-IN-18 exhibits a 44-fold selectivity window favoring inhibition of cap-dependent (myc-LUC, EC50 = 0.8 nM) over cap-independent (tub-LUC, EC50 = 35 nM) translation . This selectivity index quantifies the compound‘s preferential targeting of eIF4F complex-dependent translation initiation while sparing alternative translation mechanisms [1]. The magnitude of this selectivity window substantially exceeds that of less optimized silvestrol analogues .

Translational selectivity eIF4F complex mRNA translation regulation

eIF4A3-IN-18 MBA-MB-231 Growth Inhibition: 40-Fold Superior Antiproliferative Activity Versus eIF4A3-IN-9

In MBA-MB-231 triple-negative breast cancer cells, eIF4A3-IN-18 inhibits cellular proliferation with an EC50 of 2 nM, representing a 40-fold improvement over eIF4A3-IN-9 (EC50 = 80 nM) . This antiproliferative activity correlates with the compound’s translational inhibition potency and demonstrates functional translation of biochemical selectivity into cellular efficacy in a therapeutically relevant cancer model [1].

Triple-negative breast cancer Cell proliferation inhibition Anticancer compound screening

eIF4A3-IN-18 RMPI-8226 Cytotoxicity: Sub-Nanomolar LC50 and Cross-Class Potency Differentiation

eIF4A3-IN-18 exhibits exceptional cytotoxic potency against RMPI-8226 multiple myeloma cells with an LC50 of 0.06 nM . This picomolar-range activity contrasts with ATP-competitive eIF4A3 inhibitors typified by EJC-i (eIF4A3 inhibitor 18), which operates with an ATPase IC50 of 0.97 μM (970 nM) . While these represent distinct assay readouts (cytotoxicity versus enzymatic ATPase activity), the four-order-of-magnitude differential in effective concentration highlights fundamentally different potency profiles between silvestrol-derived eIF4F disruptors and ATP-competitive EJC inhibitors [1].

Multiple myeloma Hematologic malignancy Cytotoxicity screening

eIF4A3-IN-18 Structural Determinants of Enhanced Potency: Stereochemical Configuration and Substitution Pattern

The superior potency of eIF4A3-IN-18 relative to eIF4A3-IN-9 is attributable to specific structural modifications within the cyclopenta[b]benzofuran core scaffold [1]. eIF4A3-IN-18 incorporates an N,N-dimethylcarboxamide moiety at the 2-position with defined (1R,2R,3S,3aR,8bS) stereochemistry, whereas eIF4A3-IN-9 bears a methyl ester group at the corresponding position . This structural divergence manifests quantitatively as 36-fold to 40-fold potency differentials across multiple functional assays [1], providing a chemically defined basis for procurement selection that eliminates reliance on vendor claims alone.

Structure-activity relationship Silvestrol analogue Medicinal chemistry

eIF4A3-IN-18 Versus eIF4A3-IN-1q: Distinct Mechanisms with Differential Cellular Translation Outcomes

While both eIF4A3-IN-18 and eIF4A3-IN-1q target eIF4A3, they operate through mechanistically distinct pathways with divergent cellular consequences [1]. eIF4A3-IN-18 functions as an eIF4F translation complex assembly disruptor derived from the silvestrol scaffold, potently inhibiting cap-dependent translation . In contrast, eIF4A3-IN-1q is an ATP-competitive, orally bioavailable inhibitor with an eIF4A3 IC50 of 0.14 μM that selectively upregulates SC35 1.6 kb mRNA expression (8-fold at 3 μM; 20-fold at 10 μM) while displaying no activity against eIF4A1 or eIF4A2 (IC50 >100 μM) [2]. The differing mechanisms yield distinct functional fingerprints: eIF4A3-IN-18 potently suppresses translation, whereas eIF4A3-IN-1q modulates NMD substrate expression [1].

Nonsense-mediated mRNA decay Subtype selectivity Mechanism of action

eIF4A3-IN-18: Optimal Application Scenarios Derived from Quantitative Performance Data


High-Sensitivity Cap-Dependent Translation Screening in Triple-Negative Breast Cancer Models

Based on the demonstrated 2 nM EC50 for MBA-MB-231 growth inhibition , eIF4A3-IN-18 is optimally deployed in high-throughput screening campaigns targeting cap-dependent translation addiction in triple-negative breast cancer. The 40-fold potency advantage over eIF4A3-IN-9 enables detection of subtle compound-genetic interactions at low nanomolar concentrations while conserving limited compound supply in large-scale screening operations.

Mechanistic Dissection of eIF4F-Dependent Versus eIF4F-Independent Translation Initiation

The 44-fold translational selectivity index (myc-LUC EC50 0.8 nM versus tub-LUC EC50 35 nM) positions eIF4A3-IN-18 as a preferred chemical probe for distinguishing cap-dependent from cap-independent translation mechanisms. This selectivity window, which exceeds that of related analogues , provides superior resolution in studies requiring clean separation of eIF4F-mediated and alternative translation initiation pathways.

High-Potency Chemical Probe for Multiple Myeloma Translational Dependency Studies

With an RMPI-8226 cytotoxicity LC50 of 0.06 nM , eIF4A3-IN-18 is specifically indicated for multiple myeloma research applications where extreme potency reduces compound consumption in precious primary patient samples and enables dose-response studies across wide concentration ranges. The sub-nanomolar activity distinguishes this compound from ATP-competitive eIF4A3 inhibitors that require micromolar concentrations for target engagement .

Structure-Activity Relationship Benchmarking for Silvestrol-Derived eIF4F Inhibitor Development

Given the well-characterized structural determinants of its enhanced potency—including the N,N-dimethylcarboxamide substitution pattern and defined pentacyclic stereochemistry [1]—eIF4A3-IN-18 serves as an optimal positive control and potency benchmark for medicinal chemistry programs developing next-generation eIF4F complex disruptors. Its position as one of the most potent silvestrol analogues in the published series [1] provides a validated reference point for SAR optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for eIF4A3-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.